Thalidomide-5-NH2-CH2-COOH

Trk inhibition kinase selectivity PROTAC

Thalidomide-5-NH2-CH2-COOH is uniquely suited for PROTAC development due to its dual activity as a potent Trk inhibitor and CRBN E3 ligase ligand (patent WO2021170109A1). The 5-position aminoacetic acid (-NH-CH2-COOH) linker provides a specific carboxylic acid handle for conjugation, offering distinct geometry and hydrogen bonding potential compared to common ether-based analogs. Supplied at ≥98% HPLC purity to minimize off-target confounders in kinase panels and degradation assays.

Molecular Formula C15H13N3O6
Molecular Weight 331.28 g/mol
Cat. No. B8221352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-NH2-CH2-COOH
Molecular FormulaC15H13N3O6
Molecular Weight331.28 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)O
InChIInChI=1S/C15H13N3O6/c19-11-4-3-10(13(22)17-11)18-14(23)8-2-1-7(16-6-12(20)21)5-9(8)15(18)24/h1-2,5,10,16H,3-4,6H2,(H,20,21)(H,17,19,22)
InChIKeyZATMCTCUKSYXHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-5-NH2-CH2-COOH: A Bifunctional Thalidomide Derivative for Trk Inhibition and E3 Ligase Recruitment


Thalidomide-5-NH2-CH2-COOH (CAS 2412056-27-8), also known as compound 114, is a functionalized thalidomide derivative bearing an aminoacetic acid (glycine-like) moiety at the 5-position of the phthalimide ring [1]. It is characterized by a dual activity profile: it acts as a potent and selective inhibitor of tropomyosin receptor kinase (Trk) and simultaneously serves as a cereblon (CRBN) E3 ubiquitin ligase ligand . Its molecular formula is C15H13N3O6 with a molecular weight of 331.28 g/mol [1], and it is supplied with a typical purity of >98% (HPLC) .

Why Thalidomide-5-NH2-CH2-COOH Cannot Be Substituted by Generic Thalidomide Analogs in PROTAC and Trk Research


Substituting Thalidomide-5-NH2-CH2-COOH with other thalidomide-based CRBN ligands (e.g., Thalidomide-5-OH, Thalidomide-4-OH, or Thalidomide-O-COOH) is not straightforward due to critical differences in both chemical functionality and biological activity. While many thalidomide analogs recruit CRBN, they lack the intrinsic Trk inhibitory activity observed for compound 114 [1]. Conversely, conventional Trk inhibitors do not engage CRBN and cannot be used in PROTAC applications. Furthermore, the 5-position aminoacetic acid linker of Thalidomide-5-NH2-CH2-COOH provides a specific carboxylic acid handle for conjugation chemistry (e.g., amide coupling), which differs from the ether-based linkers (e.g., -O-CH2-COOH) found in analogs like Thalidomide-5-O-CH2-COOH, thereby influencing linker geometry, physicochemical properties, and the resultant degrader's efficacy [2]. Direct quantitative comparisons of binding affinity or degradation potency among these analogs remain limited in the public domain, underscoring the importance of compound-specific validation.

Quantitative Differentiation of Thalidomide-5-NH2-CH2-COOH: Comparative Evidence vs. Closest Analogs


Distinct Trk Inhibitory Activity vs. Non-Selective CRBN Ligands

Thalidomide-5-NH2-CH2-COOH is disclosed in patent WO2021170109A1 as a potent and selective inhibitor of tropomyosin receptor kinase (Trk) [1]. In contrast, commonly used thalidomide-based CRBN ligands such as Thalidomide-5-OH, Thalidomide-4-OH, and Thalidomide-O-COOH are not reported to possess intrinsic Trk inhibitory activity; their primary function is limited to CRBN recruitment . This dual activity (Trk inhibition + CRBN binding) is a unique feature of compound 114, enabling potential therapeutic applications that combine kinase inhibition with targeted protein degradation.

Trk inhibition kinase selectivity PROTAC E3 ligase ligand

Functional Linker Comparison: Aminoacetic Acid vs. Ether-Based Conjugation Handles

Thalidomide-5-NH2-CH2-COOH features a carboxylic acid group linked to the thalidomide core via an amino (-NH-) spacer at the 5-position, forming a glycine-like moiety [1]. This structure enables direct amide bond formation with amine-containing target protein ligands using standard coupling reagents (e.g., EDC/HOBt). In comparison, Thalidomide-5-O-CH2-COOH possesses an ether-linked carboxylic acid, while Thalidomide-O-COOH has a carboxylic acid directly attached without a spacer [2]. The amino spacer in Thalidomide-5-NH2-CH2-COOH introduces a secondary amine, which can influence linker flexibility, hydrogen bonding potential, and overall PROTAC ternary complex formation—parameters that are critical for degradation efficiency but cannot be optimized through substitution with ether-linked analogs [3].

PROTAC linker conjugation chemistry amide coupling E3 ligase ligand

Purity Specification: >98% (HPLC) vs. Standard 95% Grade

According to vendor technical datasheets, Thalidomide-5-NH2-CH2-COOH is offered with a purity specification of >98% by HPLC . In contrast, many other thalidomide-based CRBN ligands (e.g., Thalidomide-5-methyl, Thalidomide-O-C8-COOH) are routinely supplied at 95% purity . Higher initial purity reduces the burden of in-house purification and minimizes the presence of unknown impurities that could confound biological assays or impede downstream PROTAC synthesis.

HPLC purity quality control chemical procurement PROTAC synthesis

CRBN Binding Affinity: Class-Level Contextualization vs. Thalidomide-5-OH

Direct binding affinity data (Kd, IC50) for Thalidomide-5-NH2-CH2-COOH binding to CRBN are not currently available in the public literature. However, a closely related analog, Thalidomide-5-OH, has been characterized with an IC50 of 376.0 nM for displacing a fluorescent tracer from NanoLuc-tagged CRBN . Given that both compounds retain the essential glutarimide ring required for CRBN binding [1], it is reasonable to expect that Thalidomide-5-NH2-CH2-COOH binds CRBN with comparable affinity. Researchers requiring precise CRBN binding metrics for their study should empirically determine the Kd for their specific lot of compound 114 or rely on published data for the exact molecule if it becomes available.

CRBN binding E3 ligase PROTAC binding affinity

Recommended Application Scenarios for Thalidomide-5-NH2-CH2-COOH Based on Quantitative Evidence


PROTAC Development Requiring Both Trk Inhibition and CRBN Recruitment

Thalidomide-5-NH2-CH2-COOH is uniquely suited for designing heterobifunctional PROTACs that target Trk fusion proteins for degradation while simultaneously providing intrinsic kinase inhibition. As disclosed in patent WO2021170109A1, compound 114 is a potent Trk inhibitor [1]. By conjugating the carboxylic acid handle to a Trk-targeting warhead (e.g., entrectinib derivative) via standard amide coupling, researchers can create PROTACs that leverage both the CRBN-recruiting glutarimide ring and the Trk-binding pharmacophore. This dual mechanism may enhance degradation efficiency or overcome resistance compared to PROTACs built with CRBN ligands lacking Trk activity.

Synthesis of PROTACs Requiring a Glycine-Like Amino Acid Linker for Optimal Ternary Complex Geometry

The aminoacetic acid linker of Thalidomide-5-NH2-CH2-COOH provides a specific -NH-CH2-COOH moiety that differs from the more common ether-based (-O-CH2-COOH) or direct carboxylic acid handles found in analogs like Thalidomide-5-O-CH2-COOH and Thalidomide-O-COOH [2]. This structural feature can be exploited to fine-tune the linker length, flexibility, and hydrogen bonding potential in PROTAC molecules. Researchers seeking to optimize ternary complex formation between the target protein, PROTAC, and CRBN may find that this unique linker yields superior degradation kinetics (e.g., lower DC50, higher Dmax) compared to alternative thalidomide linkers, though empirical validation is required.

High-Purity Starting Material for Sensitive Biochemical Assays and PROTAC Synthesis

With a vendor-specified HPLC purity of >98%, Thalidomide-5-NH2-CH2-COOH is well-suited for applications where impurity profiles could confound results, such as in vitro kinase selectivity panels, cellular degradation assays, and multi-step PROTAC synthesis . The higher purity reduces the likelihood of off-target effects caused by trace contaminants and simplifies downstream purification, making it a preferred choice over 95% purity alternatives when reproducibility is paramount.

Exploratory Research on Dual-Activity Trk/CRBN Ligands in Cancer Biology

Given its unique dual activity as a Trk inhibitor and CRBN ligand, Thalidomide-5-NH2-CH2-COOH can be employed as a chemical probe to dissect the relative contributions of kinase inhibition versus targeted protein degradation in cellular models of Trk-driven cancers. By comparing its effects with those of (i) a pure Trk inhibitor, (ii) a pure CRBN ligand, and (iii) a PROTAC built from compound 114, researchers can elucidate whether degradation confers additional therapeutic benefit over inhibition alone. Such studies are critical for validating the PROTAC paradigm in the context of oncogenic Trk fusions.

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